N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide
Overview
Description
N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]-3-phenylpropanamide is 388.17869263 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anti-Tubercular Activity
- A study by Nimbalkar et al. (2018) focused on the synthesis of novel derivatives related to N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0
2,6]dec-4-yl)phenyl]-3-phenylpropanamide. These compounds were evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promising activity with an IC50 value of less than 1 µg/mL. They also demonstrated non-cytotoxic nature against the human cancer cell line HeLa (Nimbalkar et al., 2018).
Antiepileptic Activity
- Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. Some compounds significantly increased latency time in a seizure threshold method in mice, showing good antiepileptic activity (Asadollahi et al., 2019).
Anticancer Agents
- Kumar et al. (2009) reported the synthesis of functionalized amino acid derivatives related to this chemical, which showed interesting cytotoxicity against human cancer cell lines, particularly in ovarian and oral cancers. These compounds hold potential in designing new anticancer agents (Kumar et al., 2009).
Histone Deacetylase Inhibitors
- Jiao et al. (2009) designed and synthesized derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, including compounds with significant inhibitory activity against histone deacetylases. Some showed potent antiproliferative activity against human carcinoma cell lines (Jiao et al., 2009).
Properties
IUPAC Name |
N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-20(12-9-15-5-2-1-3-6-15)25-18-7-4-8-19(14-18)26-23(28)21-16-10-11-17(13-16)22(21)24(26)29/h1-8,14,16-17,21-22H,9-13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEOEMXEVCQORA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)NC(=O)CCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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